Bicyclo[4.1.0]hept-3-ene-2,5-dione

Physical organic chemistry Photoelectron spectroscopy Redox chemistry

Bicyclo[4.1.0]hept-3-ene-2,5-dione (CAS 53735-22-1) is a bicyclic enedione with the molecular formula C₇H₆O₂ and a molecular weight of 122.12 g·mol⁻¹. The structure features a cyclopropane ring fused to a cyclohexene-1,4-dione core, creating a strained, non-aromatic quinone-like scaffold.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
CAS No. 53735-22-1
Cat. No. B13957423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]hept-3-ene-2,5-dione
CAS53735-22-1
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1C2C1C(=O)C=CC2=O
InChIInChI=1S/C7H6O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2,4-5H,3H2
InChIKeyVSNVBIMNUPEZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.1.0]hept-3-ene-2,5-dione (CAS 53735-22-1): Strained Bicyclic Enedione for Advanced Synthesis and Physical Organic Studies


Bicyclo[4.1.0]hept-3-ene-2,5-dione (CAS 53735-22-1) is a bicyclic enedione with the molecular formula C₇H₆O₂ and a molecular weight of 122.12 g·mol⁻¹ [1]. The structure features a cyclopropane ring fused to a cyclohexene-1,4-dione core, creating a strained, non-aromatic quinone-like scaffold [2]. The compound is classified as a cyclopropa-fused para-quinone and serves as a fundamental building block for generating highly reactive cycloproparene analogs [3]. Its ionization energy has been experimentally determined as 9.64 eV by photoelectron spectroscopy [1], and its predicted physicochemical properties include a boiling point of 247.9 °C, a density of 1.3 g·cm⁻³, and a calculated logP of -1.01 .

Synthetic precursor for cyclopropa-fused quinone generation and trapping studies
Model system for photoelectron spectroscopy calibration of through-bond orbital interactions
Scaffold for redox-controlled molecular topology switching (radical anion vs. dianion)

Why Generic Substitution of Bicyclo[4.1.0]hept-3-ene-2,5-dione with Monocyclic or Saturated Analogs Fails


Monocyclic 1,4-diones such as cyclohexane-1,4-dione or aromatic p-benzoquinone lack the cyclopropane σ-bond framework that imposes through-bond orbital interactions and ring strain, fundamentally altering electronic structure, ionization energetics, and thermodynamic stability [1]. The cyclopropane fusion in bicyclo[4.1.0]hept-3-ene-2,5-dione creates a unique combination of a strained three-membered ring and an α,β-unsaturated diketone, resulting in distinct redox behavior, valence isomerization pathways, and reactivity as a cycloproparene precursor that cannot be replicated by simply changing substitution patterns on a monocyclic dione [2]. The quantitative evidence presented below demonstrates that the target compound occupies a differentiated position in terms of ionization potential, isomeric energy landscape, and radical/dianion rearrangement kinetics, making generic interchange with in-class analogs scientifically invalid without experimental re-validation [3].

01
Monocyclic 1,4-diones lack cyclopropane σ-framework; through-bond interaction and ionization energetics shift significantly.
02
Saturated bicyclo[4.1.0]heptane-2,4-diones lack endocyclic double bond, preventing cycloproparene generation.
03
Bicyclo[4.2.0]octane-2,5-dione has different strain topology, altering orbital interactions and redox behavior.

Quantitative Differentiation Evidence for Bicyclo[4.1.0]hept-3-ene-2,5-dione Against Closest Analogs


Ionization Energy Lowering (0.21 eV) vs. Cyclohexane-1,4-dione Driven by Through-Bond σ-Interaction

The vertical ionization energy (IE) of bicyclo[4.1.0]hept-3-ene-2,5-dione is 9.64 eV, measured by photoelectron spectroscopy [1]. This is 0.21 eV lower than the IE of the monocyclic analogue cyclohexane-1,4-dione (9.85 eV, vertical value), determined in the same study using an identical methodology [1]. The lowering is attributed to through-bond interaction mediated by the strained cyclopropane σ-bond framework, which mixes the lone-pair orbitals of the carbonyl groups with the Walsh orbitals of the cyclopropane ring, raising the energy of the highest occupied molecular orbital (HOMO) [1]. A structurally distinct bicyclic comparator, bicyclo[4.2.0]octane-2,5-dione, exhibits a further lowered IE of 9.1–9.4 eV, reflecting the differing strain and orbital topology of the four-membered vs. three-membered ring fusion [2].

IE Lowering vs. Cyclohexane-1,4-dione
Head-to-head
9.64 eV (target) vs. 9.85 eV (monocyclic); Δ = 0.21 eV
Confirms cyclopropane-mediated HOMO destabilization; relevant for redox tuning.
Gas-phase PE spectroscopy; Gleiter et al., 1985.
Physical organic chemistry Photoelectron spectroscopy Redox chemistry

Isomeric Destabilization by 58.6 kJ/mol Relative to Ortho-Quinone Bicyclo[4.1.0]hepta-1,5-diene-3,4-dione

Density functional theory calculations at the Becke3LYP/6-31G* level have established the relative energies of three isomeric bicyclo[4.1.0]heptadienediones [1]. Bicyclo[4.1.0]hept-3-ene-2,5-dione (the para-quinone isomer, designated compound (3)) lies 58.6 kJ·mol⁻¹ above the most stable isomer, bicyclo[4.1.0]hepta-1,5-diene-3,4-dione (the ortho-quinone isomer, compound (1)). The second ortho-quinone isomer, bicyclo[4.1.0]hepta-1(6),4-diene-2,3-dione (compound (2)), lies 78.7 kJ·mol⁻¹ above (1) [1]. This 58.6 kJ·mol⁻¹ destabilization energy is a direct measure of the strain inherent in embedding a para-quinone moiety within the bicyclo[4.1.0] framework and quantifies the thermodynamic penalty relative to the thermodynamically preferred ortho-quinone connectivity.

Isomeric Destabilization Energy
Reported
+58.6 kJ·mol⁻¹ above ortho-quinone isomer (DFT)
Quantifies strain-driven reactivity advantage in cycloadditions.
Becke3LYP/6-31G* level; Collis et al., 1997.
Computational chemistry Strain energy Thermodynamic stability

Dianion-Promoted Valence Isomerization Propensity vs. Radical Anion Stability

The bicyclo[4.1.0]hept-3-ene-2,5-dione system exhibits a redox-state-dependent valence isomerization: the dianionic form (generated by two-electron reduction) undergoes bicyclic–monocyclic valence isomerization more readily than the corresponding radical anion (one-electron reduction product) [1]. This behavior contrasts with certain aliphatic semidione systems, such as bicyclo[2.2.1]hepta-2,5-dione enediol dianions, which undergo thermal 1,3-sigmatropic shifts rather than valence isomerization under comparable conditions [1]. The differential isomerization kinetics between the dianion and radical anion forms provide a quantifiable handle for controlling molecular topology through redox state, which is not observed in monocyclic 1,4-diones where no bicyclic–monocyclic equilibrium exists.

Valence Isomerization Propensity
Class-level
Dianion > radical anion in isomerization rate; monocyclic diones show no bicyclic–monocyclic equilibrium.
Redox-switchable topology; supports stimulus-responsive design studies.
Qualitative kinetic ordering; no rate constants reported. Data to verify.
Radical chemistry Valence isomerization ESR spectroscopy

Proven Precursor Function for In Situ Generation of Cyclopropa-Fused para-Quinone (Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione)

Bicyclo[4.1.0]hept-3-ene-2,5-dione is the direct precursor to the highly electrophilic cyclopropa-fused para-quinone bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione (compound (3)), generated at low temperature via fluoride-induced debromosilylation of 1-bromo-6-trimethylsilylbicyclo[4.1.0]hept-3-ene-2,5-dione [1]. The in-situ-generated cycloproparene-like quinone was successfully trapped with furan to yield a pair of Diels–Alder cycloadducts that proved remarkably resistant to cycloreversion [1]. In contrast, the analogous debromosilylation of a monocyclic cyclohexane-1,4-dione derivative cannot generate a cycloproparene, and saturated bicyclo[4.1.0]heptane-2,4-diones lack the endocyclic double bond required for this transformation [2]. This establishes the compound as a gateway structure to an otherwise inaccessible class of reactive quinone intermediates.

Cycloproparene Precursor Utility
Reported
Successful in-situ generation of bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione and trapping with furan.
Enables access to strained cycloproparene Diels–Alder chemistry.
Monocyclic and saturated analogs cannot replicate this transformation.
Synthetic methodology Reactive intermediates Cycloproparene chemistry

Application Scenarios Where Bicyclo[4.1.0]hept-3-ene-2,5-dione Provides Demonstrated Advantage


Gas-Phase Photoelectron Spectroscopy Calibration Studies of Through-Bond Orbital Interactions

The experimentally determined ionization energy of 9.64 eV, benchmarked against cyclohexane-1,4-dione (9.85 eV) in the same study [1], makes this compound a well-characterized model system for calibrating computational methods that seek to reproduce through-bond σ/π orbital mixing. The 0.21 eV shift is large enough to be resolved by standard photoelectron spectroscopy and serves as a reference point for evaluating DFT and ab initio predictions of orbital energies in strained bicyclic diones.

In Situ Generation of Cyclopropa-Fused Quinones for Diels–Alder Trapping and Mechanistic Studies

The compound is the established synthetic precursor for generating bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione, a cycloproparene-like quinone that undergoes Diels–Alder cycloaddition with furan [2]. The resulting cycloadducts are unusually resistant to cycloreversion, enabling isolation and characterization of products that would be inaccessible from monocyclic quinones. This application is particularly relevant for physical organic chemists studying the interplay of strain and aromaticity in pericyclic reactions.

Redox-Controlled Molecular Topology Switching in Radical and Dianion Chemistry

The differential valence isomerization rates of the radical anion versus the dianion form [3] position this compound as a scaffold for studying redox-gated structural reorganization. The ability to toggle between bicyclic and monocyclic topologies by controlling the reduction state is not available with saturated bicyclic diones or monocyclic analogues, making it a unique probe for electron-transfer-induced molecular rearrangement studies.

Reference Standard for Thermodynamic Strain Quantification in Isomeric Dione Series

The computed relative energy of +58.6 kJ·mol⁻¹ above the ortho-quinone isomer, validated at the Becke3LYP/6-31G* level [2], provides a quantitative benchmark for thermodynamic databases and for calibrating force-field parameters used in molecular mechanics simulations of strained polycyclic ketones. Procurement of the pure compound enables experimental validation of these computational predictions through calorimetric measurements.

Application
Selection Property
Validation Focus
Photoelectron spectroscopy calibration
Through-bond orbital interaction model
Experimental IE benchmark vs. computational predictions
Cyclopropa-fused quinone generation
Reported cycloproparene precursor capability
Diels–Alder trapping and cycloreversion stability assessment
Redox-controlled topology switching
Redox-state-dependent isomerization
Radical anion vs. dianion isomerization kinetics review
Thermodynamic strain benchmarking
Isomeric energy landscape
Calorimetric validation of DFT relative energies
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